molecular formula C16H20N4 B10878526 1,4-Bis(4-pyridylmethyl)piperazine

1,4-Bis(4-pyridylmethyl)piperazine

Cat. No.: B10878526
M. Wt: 268.36 g/mol
InChI Key: PVAQSGXNQUFOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-bis(pyridin-4-ylmethyl)piperazine is an organic compound with the molecular formula C16H20N4. It is a derivative of piperazine, where two pyridin-4-ylmethyl groups are attached to the nitrogen atoms of the piperazine ring. This compound is known for its versatility in forming coordination polymers and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-bis(pyridin-4-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-chloromethylpyridine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 1,4-bis(pyridin-4-ylmethyl)piperazine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,4-bis(pyridin-4-ylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-bis(pyridin-4-ylmethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-bis(pyridin-4-ylmethyl)piperazine depends on its application:

    Coordination Polymers: The compound acts as a ligand, coordinating with metal ions to form stable complexes. .

    Biological Activity: In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1,4-bis(pyridin-4-ylmethyl)piperazine can be compared with other similar compounds:

    1,4-bis(2-pyridylmethyl)piperazine: This compound has pyridin-2-ylmethyl groups instead of pyridin-4-ylmethyl groups.

    1,4-bis(3-pyridylmethyl)piperazine: This compound has pyridin-3-ylmethyl groups.

Conclusion

1,4-bis(pyridin-4-ylmethyl)piperazine is a versatile compound with significant applications in various fields of scientific research. Its ability to form coordination polymers and its potential biological activities make it a valuable compound for further study and development.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

1,4-bis(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C16H20N4/c1-5-17-6-2-15(1)13-19-9-11-20(12-10-19)14-16-3-7-18-8-4-16/h1-8H,9-14H2

InChI Key

PVAQSGXNQUFOMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.